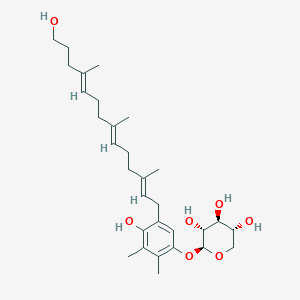
R-Nadifloxacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-Nadifloxacin is a topical fluoroquinolone antibiotic primarily used for the treatment of acne vulgaris and bacterial skin infections . It is known for its broad-spectrum antibacterial activity against aerobic Gram-positive, Gram-negative, and anaerobic bacteria . The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-Nadifloxacin involves multiple steps, starting from the bromination of 3,4-difluoroacetanilide to produce 2-bromo-4,5-difluoroacetanilide . This intermediate is then subjected to further chemical transformations, including cyclization and fluorination, to yield the final product . The reaction conditions typically involve the use of brominating agents such as sodium bromate/sodium bisulfite or sodium bromide/sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to minimize impurities and ensure high yield and purity of the final product . Advanced techniques such as high-performance liquid chromatography (HPLC) are used for the purification and quality control of the compound .
Chemical Reactions Analysis
Types of Reactions
R-Nadifloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Halogenation and other substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further utilized in pharmaceutical formulations .
Scientific Research Applications
R-Nadifloxacin has a wide range of scientific research applications:
Mechanism of Action
R-Nadifloxacin exerts its antibacterial effects by inhibiting the enzyme DNA gyrase, which is essential for bacterial DNA synthesis and replication . This inhibition prevents bacterial multiplication and leads to the eradication of the infection . Additionally, this compound has sebostatic and anti-inflammatory properties, contributing to its effectiveness in treating acne .
Comparison with Similar Compounds
R-Nadifloxacin is compared with other fluoroquinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin . While all these compounds share a similar mechanism of action, this compound is unique in its topical application and its specific efficacy against skin-related bacterial infections . Other similar compounds include:
Ciprofloxacin: Used for a wide range of bacterial infections but not typically for topical application.
Levofloxacin: Known for its broad-spectrum activity but primarily used in oral or intravenous forms.
Moxifloxacin: Another broad-spectrum fluoroquinolone with applications in respiratory and systemic infections.
This compound stands out due to its targeted use in dermatology and its effectiveness against resistant bacterial strains .
Properties
CAS No. |
160961-35-3 |
|---|---|
Molecular Formula |
C19H21FN2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(12R)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m1/s1 |
InChI Key |
JYJTVFIEFKZWCJ-SNVBAGLBSA-N |
SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |
Isomeric SMILES |
C[C@@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |
Key on ui other cas no. |
160961-35-3 |
Synonyms |
9-fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidyl)-5-methyl-1-oxo-1H,5H-benzo(i,j)quinolizine-2-carboxylic acid nadifloxacin OPC 7251 OPC-7251 R-NDFX S-NDFX |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(5R,8S,9R,11R,13R,16R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B1249839.png)
![[(2S,4R,7E,10S,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1249841.png)






